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An In-depth Technical Guide to the Physical Properties of Tetrafluorophthalonitrile Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetrafluorophthalonitrile (TFPN), with the systematic name 3,4,5,6-tetrafluorobenzene-1,2-

dicarbonitrile, is a significant organofluorine compound utilized in advanced chemical synthesis.

[1] Identified by the CAS Number 1835-65-0, its molecular formula is C₈F₄N₂.[1][2][3] The

structure, which includes a benzene ring substituted with two nitrile groups and four fluorine

atoms, establishes it as a crucial building block in organic synthesis. The presence of highly

electronegative fluorine atoms imparts unique characteristics, such as exceptional thermal

stability and chemical resistance, making TFPN a valuable precursor for high-performance

materials.[1][3] These materials are integral to high-tech sectors including electronics,

aerospace, and specialty chemicals.[1] Furthermore, its derivatives, especially fluorinated

phthalocyanines, are subjects of intensive research for applications in molecular electronics,

photonics, and photodynamic therapy.[1] This guide provides a comprehensive overview of the

core physical properties of tetrafluorophthalonitrile crystals, details the experimental

protocols for their characterization, and presents data in a structured format for scientific

application.
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The fundamental physical and chemical properties of tetrafluorophthalonitrile are

summarized in the table below. These properties are critical for its handling, storage, and

application in various synthetic processes.

Property Value Source(s)

Molecular Formula C₈F₄N₂ [1][2][3]

Molecular Weight 200.09 g/mol [1][2][4]

Appearance
White to tan/yellow-brown

crystalline solid/powder
[1][3][5]

Melting Point 81-89 °C (178-192 °F) [3][4][5][6]

Boiling Point 274.2 ± 40.0 °C (Predicted) [4]

Density 1.54 ± 0.1 g/cm³ (Predicted) [4]

Solubility

Partly miscible in water;

Soluble in Methanol, Acetone,

Ethanol

[4][5][6]

CAS Number 1835-65-0 [1][2][3]

Crystallographic Properties
The three-dimensional arrangement of atoms in tetrafluorophthalonitrile has been

determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic

system.[7] Detailed crystallographic data are essential for understanding intermolecular

interactions and packing in the solid state.[7]
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Crystallographic
Parameter

Value Source(s)

Crystal System Orthorhombic [7]

Space Group P2₁2₁2₁ [7]

Unit Cell Dimensions
a = 10.826 (3) Åb = 12.320 (5)

Åc = 5.819 (5) Å
[7]

Molecules per Unit Cell (Z) 4 [7]

Calculated Density (Dx) 1.712 (3) g/cm⁻³ [7]

Temperature 295 (2) K [7]

Radiation Mo Kα (λ = 0.71069 Å) [7]

Final R-factor 0.051 for 860 reflections [7]

Experimental Protocols
The characterization of tetrafluorophthalonitrile crystals involves several key analytical

techniques. The detailed methodologies for these experiments are outlined below.

Single-Crystal X-ray Diffraction
This technique is used to determine the precise three-dimensional structure of the molecule

and the crystal packing.

Crystal Growth: High-quality single crystals of tetrafluorophthalonitrile are grown, typically

by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone). The

crystal should be of adequate size (ideally >0.1 mm in all dimensions) and free from

significant defects.[8][9]

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer

head, which allows for precise positioning of the crystal in any orientation.[8]

Data Collection: The mounted crystal is placed in a finely focused monochromatic X-ray

beam (e.g., Mo Kα or Cu Kα radiation).[8] As the crystal is rotated, a diffraction pattern of
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regularly spaced spots (reflections) is produced.[8] The angles and intensities of these

diffracted X-rays are meticulously measured by a detector.[9]

Structure Solution: The unique diffraction pattern is processed to determine the unit cell

dimensions and space group symmetry.[10] The phase problem is then solved using

computational methods (e.g., direct methods for small molecules) to generate an initial

electron density map.[9][10]

Structure Refinement: An atomic model of the molecule is built into the electron density map.

[10] The positions and thermal parameters of the atoms are then refined against the

experimental diffraction data until the calculated and observed diffraction patterns show the

best possible agreement.[10]

Thermal Analysis: DSC and TGA
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) provide information on thermal stability, melting behavior,

and purity.

DSC measures the difference in heat flow between a sample and a reference as a function of

temperature, allowing for the determination of melting point, glass transitions, and heats of

fusion.[11][12]

Sample Preparation: A small amount of the tetrafluorophthalonitrile crystal (typically 1-5

mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed

pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature profile, typically a linear heating rate

(e.g., 5-10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen at 50 mL/min) to

prevent oxidation.[11]

Data Acquisition: The instrument heats the sample and reference, maintaining them at nearly

the same temperature.[11] The differential heat flow required to do this is recorded against

temperature.
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Data Analysis: The resulting DSC thermogram is analyzed. An endothermic peak indicates

melting. The onset temperature of this peak is taken as the melting point, and the area under

the peak is proportional to the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature, indicating its

thermal stability and decomposition profile.[13][14]

Sample Preparation: A small, accurately weighed sample of the crystal (typically 5-10 mg) is

placed in a tared TGA crucible (e.g., ceramic or platinum).[15]

Instrument Setup: The crucible is placed on the TGA's precision balance inside the furnace.

[13][16] The experiment is run under a controlled atmosphere (e.g., inert nitrogen or

oxidative air) with a defined linear heating rate (e.g., 10-20 °C/min) up to a final temperature

(e.g., 600 °C).[17]

Data Acquisition: The mass of the sample is continuously recorded as the furnace

temperature increases.[16][17]

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus

temperature. A sharp drop in mass indicates decomposition. The temperature at which

significant mass loss begins is a measure of the compound's thermal stability.

Spectroscopic Analysis: UV-Vis
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For

aromatic compounds like tetrafluorophthalonitrile, this involves π to π* transitions.[18]

Solvent Selection: A suitable solvent that does not absorb in the region of interest must be

chosen.[19] Common solvents for UV-Vis include ethanol, methanol, or chloroform.

Sample Preparation: A dilute solution of tetrafluorophthalonitrile is prepared by accurately

weighing the compound and dissolving it in the chosen solvent to a known concentration

(e.g., 10⁻⁵ M).[20]

Instrument Calibration: The spectrophotometer is calibrated by running a baseline spectrum

with a cuvette containing only the pure solvent.[19]
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Spectrum Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance

is measured over a range of wavelengths (e.g., 200-400 nm).

Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength

of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are

determined, which are characteristic of the molecule's electronic structure. Conjugation with

substituents can cause a bathochromic (red) shift in the absorption bands.[21]

Characterization Workflow
The logical flow for the comprehensive physical characterization of a crystalline material like

tetrafluorophthalonitrile is visualized below. This process ensures that fundamental

structural, thermal, and spectroscopic properties are systematically determined.
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Caption: Workflow for the physical characterization of tetrafluorophthalonitrile crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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